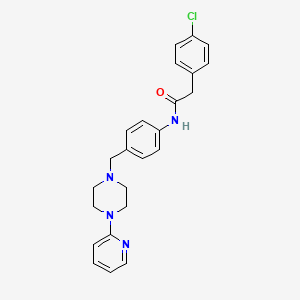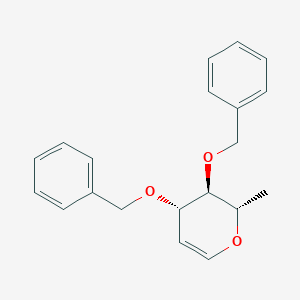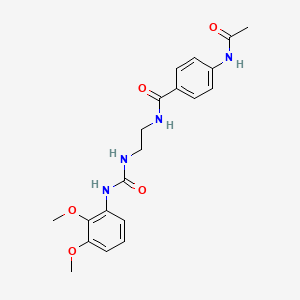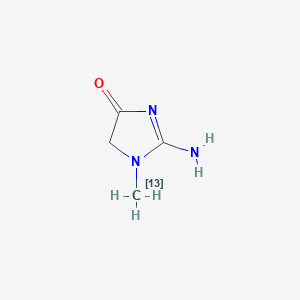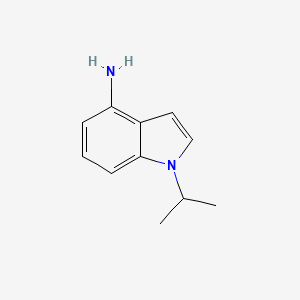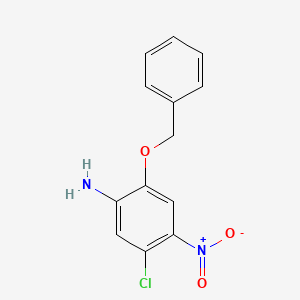
2-(苯甲氧基)-5-氯-4-硝基苯胺
概述
描述
“2-(Benzyloxy)-5-chloro-4-nitroaniline” is likely an organic compound that contains a benzene ring (from the benzyloxy group), a chlorine atom, a nitro group (-NO2), and an aniline group (-NH2). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of “2-(Benzyloxy)-5-chloro-4-nitroaniline” would likely show the benzene ring at the center, with the benzyloxy, chloro, and nitro groups attached at the 2nd, 5th, and 4th positions respectively. The aniline group would be attached to the nitro group .Chemical Reactions Analysis
The compound could undergo a variety of reactions due to the presence of the benzyloxy, chloro, nitro, and aniline groups. For example, the chlorine atom could be replaced by a nucleophile in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Benzyloxy)-5-chloro-4-nitroaniline” would depend on the characteristics of its functional groups. For example, the presence of the nitro group could make the compound more acidic .科学研究应用
环境和生物降解研究
2-(苯甲氧基)-5-氯-4-硝基苯胺是一种硝基芳香族化合物,广泛用于工业和农业领域。由于其持久性和潜在毒性,它引起了环境方面的担忧。值得注意的是,两种微生物菌株 Geobacter sp. KT7 和 Thauera aromatica KT9 已被分离出来,并显示出在厌氧条件下降解 2-氯-4-硝基苯胺(一种相关化合物)的能力。这些菌株利用此类化合物作为唯一的碳源和氮源,提出了一种通过生物技术方法减轻硝基芳香族化合物对环境的污染 (Duc, 2019).
电子和分子器件应用
在电子器件应用中,已经探索了含有与 2-(苯甲氧基)-5-氯-4-硝基苯胺密切相关的硝胺氧化还原中心的分子。例如,一种结构相似的分子在电流电压测量中表现出显着的负微分电阻和超过 1000:1 的开-关峰谷比,突出了其在分子电子器件中的潜力 (Chen et al., 1999).
化学合成和表征
2-(苯甲氧基)-5-氯-4-硝基苯胺及其类似物已被合成用于各种目的,包括开发新的化学实体。例如,合成 N,N-二乙基-5-氯-2-(4-氯苯氧基)-4-硝基苯胺(其具有相似的化学结构)涉及一系列氧化、醚化、还原、烷基化和进一步氧化 (Liu Deng-cai, 2008)。另一项研究重点关注从 4-氯-2-硝基苯胺开始合成和表征 7-氯-4,6-二硝基苯并呋喃 (Zhang Ye-gao, 2009).
光谱分析和相互作用研究
对结构上与 2-(苯甲氧基)-5-氯-4-硝基苯胺相似的化合物,如 4-苯甲氧基-2-硝基苯胺,进行了光谱分析,包括 FTIR、FT-拉曼、紫外-可见、荧光和 NMR 光谱。这些研究有助于理解分子内的电荷转移相互作用和此类化合物的电子性质 (Dhas et al., 2015).
作用机制
未来方向
The future directions for research on “2-(Benzyloxy)-5-chloro-4-nitroaniline” would likely depend on its biological activity and potential applications. For example, if the compound shows promising biological activity, future research could focus on optimizing its structure for better activity or lower toxicity .
属性
IUPAC Name |
5-chloro-4-nitro-2-phenylmethoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c14-10-6-11(15)13(7-12(10)16(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEPGVUQZMXFOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2N)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30888893 | |
| Record name | Benzenamine, 5-chloro-4-nitro-2-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30888893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-5-chloro-4-nitroaniline | |
CAS RN |
118534-36-4 | |
| Record name | 5-Chloro-4-nitro-2-(phenylmethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118534-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 5-chloro-4-nitro-2-(phenylmethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118534364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 5-chloro-4-nitro-2-(phenylmethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 5-chloro-4-nitro-2-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30888893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

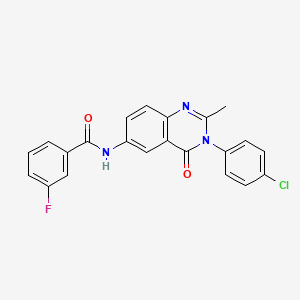
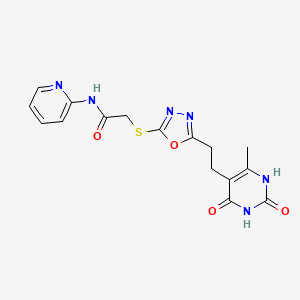
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B3045967.png)
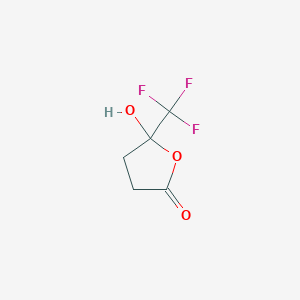
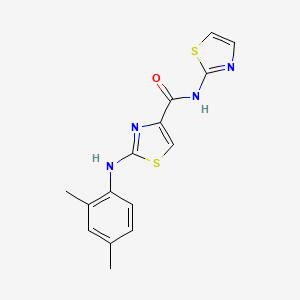
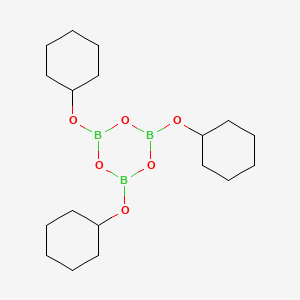
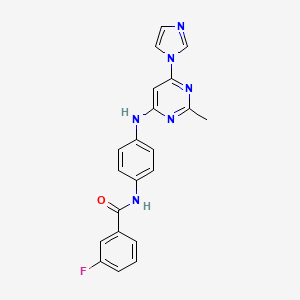

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide](/img/structure/B3045977.png)
